4-Phosphonobutyric acid

Description

The exact mass of the compound 4-Phosphonobutyric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.17 m. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phosphonobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phosphonobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

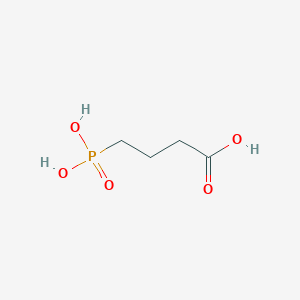

Structure

3D Structure

Properties

IUPAC Name |

4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRFPODVSLYSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378723 | |

| Record name | 4-phosphonobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-43-2 | |

| Record name | 4-phosphonobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phosphonobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phosphonobutyric Acid: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-phosphonobutyric acid, a molecule of interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver in-depth insights into its chemical nature, synthesis, and diverse applications, moving beyond its well-known amino-derivatives.

Molecular Structure and Physicochemical Properties

4-Phosphonobutyric acid, also known as 4-phosphonobutanoic acid, is a bifunctional molecule containing both a carboxylic acid and a phosphonic acid group.[1] This dual functionality imparts unique chemical properties and a range of potential applications.

Chemical Structure:

The structure consists of a four-carbon chain with a carboxyl group at one end and a phosphonyl group at the other.

Physicochemical Properties:

A summary of the key physicochemical properties of 4-phosphonobutyric acid is presented in the table below. It is important to note that while experimental data for the parent compound is limited, some properties can be predicted or inferred from related structures.

| Property | Value | Source |

| Molecular Weight | 168.08 g/mol | --INVALID-LINK--[1] |

| XLogP3-AA (Predicted) | -1.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Acidity (pKa):

Synthesis of 4-Phosphonobutyric Acid

The synthesis of 4-phosphonobutyric acid can be achieved through several synthetic routes, with the Michaelis-Arbuzov reaction being a cornerstone for the formation of the carbon-phosphorus bond.[7][8][9][10][11][12][13][14] This is typically followed by hydrolysis of the resulting phosphonate ester to yield the final phosphonic acid.

Proposed Synthetic Pathway:

A common and efficient method involves the reaction of a trialkyl phosphite with an alkyl halide bearing a protected carboxylic acid function, followed by deprotection and hydrolysis.

References

- 1. 4-Phosphonobutyric Acid | C4H9O5P | CID 2773805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphonates - Wasser 3.0 [wasserdreinull.de]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to the Synthesis of 4-Phosphonobutyric Acid

Introduction

4-Phosphonobutyric acid is a bifunctional molecule of significant interest in biochemical research and materials science.[1][2] Structurally, it features both a carboxylic acid and a phosphonic acid group, allowing it to act as a versatile building block and surface modifier.[2] Its phosphonic acid moiety provides strong binding capabilities to metal oxides, while the carboxylic acid terminus can be used for further functionalization, such as forming amide bonds. This guide provides an in-depth exploration of the core synthetic pathways to 4-phosphonobutyric acid, tailored for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic rationale behind common protocols, offering field-proven insights to ensure reproducible and efficient synthesis.

Overview of Core Synthetic Strategies

The synthesis of 4-phosphonobutyric acid typically involves a two-stage process: first, the formation of a carbon-phosphorus bond to create a phosphonate ester intermediate, and second, the hydrolysis of this ester to yield the final phosphonic acid. The choice of the initial C-P bond-forming reaction is critical and depends on the availability of starting materials and the tolerance of other functional groups. The most prevalent and robust methods for creating the phosphonate ester are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction .[3]

Pathway 1: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, is one of the most fundamental and widely used methods for forming C-P bonds.[4][5][6] The reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[4][7]

Mechanism and Rationale

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic SN2 reaction. This initial step forms a quasi-stable phosphonium salt intermediate.[4][6]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl carbons of the phosphite ester groups. This second SN2 reaction results in the formation of a stable pentavalent phosphonate ester and a new alkyl halide.[4][5]

This reaction is typically performed at elevated temperatures to drive the dealkylation step.[3] The choice of starting material is crucial; for the synthesis of 4-phosphonobutyric acid, a 4-halobutyrate ester (e.g., ethyl 4-bromobutyrate) is the ideal substrate. The ester group is unreactive under these conditions and is carried through to the intermediate product.

// Reactants Start_Ester [label="Ethyl\n4-bromobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphite [label="Triethyl\nphosphite", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Products Phosphonium [label="Phosphonium Salt\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Ester [label="Diethyl (4-ethoxycarbonylpropyl)phosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Acid [label="4-Phosphonobutyric\nacid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Steps Start_Ester -> Phosphonium [label="1. SN2 Attack", color="#EA4335"]; Phosphite -> Phosphonium [style=invis]; {rank=same; Start_Ester; Phosphite}

Phosphonium -> Product_Ester [label="2. Dealkylation\n(Heat, Δ)", color="#EA4335"]; Product_Ester -> Final_Acid [label="3. Acid Hydrolysis\n(e.g., conc. HCl, Δ)", color="#EA4335"]; }

Michaelis-Arbuzov synthesis of 4-phosphonobutyric acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (4-ethoxycarbonylpropyl)phosphonate

-

Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Charge the flask with ethyl 4-bromobutyrate and a slight excess (approx. 1.1 to 1.2 equivalents) of triethyl phosphite. The phosphite often serves as both reactant and solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 140-160 °C.

-

Maintain this temperature for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution.

-

After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure (vacuum distillation).

-

The resulting crude diethyl (4-ethoxycarbonylpropyl)phosphonate can be purified by fractional distillation under high vacuum.

Step 2: Hydrolysis to 4-Phosphonobutyric Acid

-

To the purified phosphonate ester, add an excess of concentrated hydrochloric acid (e.g., 6-12 M HCl).[8][9][10]

-

Heat the mixture to reflux (typically 100-110 °C) for 8-12 hours. This step hydrolyzes both the phosphonate and carboxylate esters.[9][10]

-

After cooling, remove the water and excess HCl under reduced pressure.

-

The crude 4-phosphonobutyric acid can be purified by recrystallization, often from water or a water/ethanol mixture.

Data Summary

| Stage | Reactants | Key Conditions | Typical Yield |

| Arbuzov Reaction | Ethyl 4-bromobutyrate, Triethyl phosphite | 140-160 °C, 4-6 h | 70-90% |

| Hydrolysis | Phosphonate diester, Conc. HCl | Reflux, 8-12 h | >90% |

Pathway 2: The Michaelis-Becker Reaction

The Michaelis-Becker reaction provides a valuable alternative to the Arbuzov reaction, particularly when substrates are sensitive to high temperatures.[3] This pathway involves the reaction of a dialkyl phosphite (also called dialkyl hydrogen phosphonate) with an alkyl halide in the presence of a strong base.[3][11]

Mechanism and Rationale

The key difference from the Arbuzov reaction is the initial activation step. Instead of the neutral phosphite being the nucleophile, a strong base is used to deprotonate the dialkyl phosphite.

-

Deprotonation: A strong base, most commonly sodium hydride (NaH), deprotonates the dialkyl phosphite to generate a highly nucleophilic phosphite anion.[3]

-

Nucleophilic Substitution: This potent anion then displaces the halide from the alkyl halide (e.g., ethyl 4-bromobutyrate) via an SN2 mechanism to form the phosphonate ester.[3]

This reaction is typically performed at or slightly above room temperature, making it suitable for thermally sensitive molecules.[3] The choice of solvent is critical; anhydrous aprotic solvents like THF or DMF are required to prevent quenching of the base and the anionic intermediate.

// Reactants Start_Ester [label="Ethyl\n4-bromobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphite [label="Diethyl\nphosphite", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., NaH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Products Anion [label="Phosphite Anion\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Ester [label="Diethyl (4-ethoxycarbonylpropyl)phosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Acid [label="4-Phosphonobutyric\nacid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Steps Phosphite -> Anion [label="1. Deprotonation", color="#EA4335"]; Base -> Anion [style=invis]; {rank=same; Phosphite; Base}

Start_Ester -> Product_Ester [label="2. SN2 Attack", color="#EA4335"]; Anion -> Product_Ester [style=invis]; {rank=same; Start_Ester; Anion}

Product_Ester -> Final_Acid [label="3. Acid Hydrolysis\n(e.g., conc. HCl, Δ)", color="#EA4335"]; }

Michaelis-Becker synthesis of 4-phosphonobutyric acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (4-ethoxycarbonylpropyl)phosphonate

-

In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of sodium hydride (approx. 1.1 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add diethyl phosphite (1.0 equivalent) dropwise to the NaH suspension. Hydrogen gas will evolve. Stir until the evolution of gas ceases, indicating complete formation of the phosphite anion.

-

Add ethyl 4-bromobutyrate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Step 2: Hydrolysis to 4-Phosphonobutyric Acid The hydrolysis protocol is identical to that described for the Michaelis-Arbuzov pathway, involving reflux with concentrated HCl.[8][12]

Comparative Analysis and Method Selection

| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |

| Temperature | High (140-160 °C) | Low (0 °C to RT) |

| Base Requirement | None (thermally driven) | Strong base required (e.g., NaH) |

| Substrate Scope | Less suitable for thermally sensitive substrates. | Good for thermally sensitive substrates. |

| Workup | Simpler; direct distillation of product. | Requires aqueous quench and extraction. |

| Reagent Handling | Trialkyl phosphites are moisture-sensitive. | NaH is pyrophoric; requires careful handling. |

Expert Insight: The Michaelis-Arbuzov reaction is often preferred for its operational simplicity and avoidance of hazardous strong bases when the substrate is thermally robust.[3] However, the Michaelis-Becker reaction offers a crucial, milder alternative that expands the synthetic utility to more delicate molecular architectures.[3]

Advanced Hydrolysis Techniques

While refluxing with concentrated HCl is a robust and common method for phosphonate ester cleavage, certain substrates may be sensitive to harsh acidic conditions.[8][13] In such cases, alternative dealkylation methods can be employed.

-

Silyl Halide Cleavage (McKenna Reaction): Treatment with bromotrimethylsilane (TMSBr) followed by hydrolysis (e.g., with methanol or water) is a highly effective and mild method for cleaving phosphonate esters.[9][10] This two-step procedure is often preferred for complex molecules that cannot tolerate hot concentrated acid.[10]

-

Microwave-Assisted Hydrolysis: Using microwave irradiation can dramatically reduce reaction times for acid-catalyzed hydrolysis, often from many hours to several minutes, while maintaining high yields.[12]

Conclusion

The synthesis of 4-phosphonobutyric acid is most reliably achieved through a two-stage process involving the formation of a phosphonate ester intermediate followed by hydrolysis. The Michaelis-Arbuzov and Michaelis-Becker reactions represent the two primary, field-proven strategies for creating the crucial C-P bond. The selection between these two cornerstone reactions should be guided by the thermal stability of the starting materials and considerations of reagent handling and process safety. By understanding the underlying mechanisms and procedural nuances detailed in this guide, researchers can confidently and efficiently synthesize this versatile bifunctional molecule for a wide array of applications.

References

-

Haj-Brahim, S., et al. (2021). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3), 513-517. Available at: [Link]

-

Kaderavá, L., et al. (2008). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry, 10(6), 642-645. Available at: [Link]

- Fletcher, M.D. (2002). Organophosphorus Reagents: A Practical Approach in Chemistry. Oxford University Press.

-

Wikipedia. (n.d.). Michaelis–Becker reaction. Retrieved from [Link]

-

Kier, V. A., & Simonsen, K. B. (2021). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Omega, 6(15), 9858–9870. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12407. Available at: [Link]

-

Van der Veken, P., et al. (2018). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules, 23(11), 2997. Available at: [Link]

-

Han, L.-B., et al. (2020). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. The Journal of Organic Chemistry, 85(11), 7136-7144. Available at: [Link]

-

Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2234–2253. Available at: [Link]

-

SIKÉMIA. (n.d.). 4-Phosphonobutyric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2234-2253. Available at: [Link]

-

Acher, F., et al. (2007). L-(+)-2-Amino-4-thiophosphonobutyric Acid (L-thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry, 50(19), 4639-4642. Available at: [Link]

-

Bigge, C. F., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry, 34(5), 1692-9. Available at: [Link]

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Chem-Station. (2014). Michaelis-Arbuzov Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Phosphonobutyric Acid. Retrieved from [Link]

-

Strawberry Genome. (n.d.). 4-Phosphonobutyric Acid. Retrieved from [Link]

Sources

- 1. 4-Phosphonobutyric Acid [myskinrecipes.com]

- 2. 4-Phosphonobutyric Acid | Strawberry Genome [strawberrygenome.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 10. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]

- 12. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Phosphonobutanoic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Carboxyalkylphosphonic Acid

In the landscape of molecular tools for neuroscience and enzymology, 4-Phosphonobutanoic acid emerges as a molecule of significant interest. Structurally, it is a hybrid of a carboxylic acid and a phosphonic acid, a feature that bestows upon it unique biochemical properties. Unlike its well-known amino-substituted analog, L-2-amino-4-phosphonobutanoic acid (L-AP4), which functions as an agonist at metabotropic glutamate receptors, 4-Phosphonobutanoic acid carves its own niche as a potential enzyme inhibitor. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, its applications in biochemical research with a focus on enzyme inhibition, and the analytical methods required to ensure its quality and integrity.

Core Identity: IUPAC Name and CAS Number

The unambiguous identification of a chemical entity is paramount for scientific rigor. 4-Phosphonobutyric acid is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Table 1: Physicochemical Properties of 4-Phosphonobutanoic Acid

| Property | Value | Source |

| Molecular Formula | C₄H₉O₅P | [1] |

| Molecular Weight | 168.08 g/mol | [1] |

| Appearance | White solid | Commercially available data |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Synthesis of 4-Phosphonobutanoic Acid: A Two-Step Approach

The synthesis of 4-Phosphonobutanoic acid can be efficiently achieved through a two-step process commencing with the Michaelis-Arbuzov reaction to form the phosphonate ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid. This method is reliable and scalable for laboratory purposes.

Step 1: Synthesis of Diethyl 4-phosphonobutanoate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[2] In this step, triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate.

Caption: Workflow for the synthesis of the phosphonate ester intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-bromobutanoate (1.0 equivalent) and triethyl phosphite (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the diethyl 4-phosphonobutanoate signal. The reaction is typically complete within 4-6 hours.

-

Workup and Purification: After cooling the reaction mixture to room temperature, the excess triethyl phosphite and other volatile impurities can be removed by vacuum distillation. The resulting crude diethyl 4-phosphonobutanoate can be further purified by fractional distillation under reduced pressure.

Step 2: Acid Hydrolysis of Diethyl 4-phosphonobutanoate

The phosphonate ester is then hydrolyzed to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Caption: Workflow for the hydrolysis of the phosphonate ester to the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve diethyl 4-phosphonobutanoate (1.0 equivalent) in a 6 M aqueous solution of hydrochloric acid.

-

Reaction Conditions: Heat the mixture at reflux.

-

Monitoring the Reaction: The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude 4-Phosphonobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Application in Research: Inhibition of Glutamate Decarboxylase and the GABA Shunt

4-Phosphonobutanoic acid is a structural analog of glutamate. This similarity suggests its potential to interact with enzymes that utilize glutamate as a substrate. A key enzyme in this context is glutamate decarboxylase (GAD) , which catalyzes the conversion of glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This reaction is a critical step in the GABA shunt , a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.

Caption: The GABA shunt pathway illustrating the role of Glutamate Decarboxylase (GAD) and its potential inhibition by 4-Phosphonobutanoic Acid.

Experimental Protocol: Glutamate Decarboxylase Activity Assay (Spectrophotometric)

This assay measures the activity of GAD by quantifying the amount of glutamate consumed.

Materials:

-

Purified Glutamate Decarboxylase (GAD) enzyme

-

L-Glutamic acid (substrate)

-

4-Phosphonobutanoic acid (inhibitor)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Sodium acetate buffer (pH 4.6)

-

Glutamate dehydrogenase (GDH)

-

NAD⁺

-

Hydrazine buffer

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare stock solutions of L-glutamic acid, 4-Phosphonobutanoic acid, PLP, and NAD⁺ in the appropriate buffers.

-

Enzyme Reaction: In a microplate well or a cuvette, prepare the reaction mixture containing sodium acetate buffer, PLP, and varying concentrations of 4-Phosphonobutanoic acid.

-

Initiate the Reaction: Add the GAD enzyme to the reaction mixture and incubate at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Quantify Remaining Glutamate:

-

Neutralize the reaction mixture.

-

Add hydrazine buffer, NAD⁺, and GDH.

-

Incubate at room temperature. GDH will catalyze the oxidative deamination of the remaining glutamate, with the concomitant reduction of NAD⁺ to NADH.

-

Measure the absorbance at 340 nm. The increase in absorbance is directly proportional to the amount of glutamate remaining.

-

-

Data Analysis:

-

Calculate the initial reaction velocities at different substrate and inhibitor concentrations.

-

Determine the kinetic parameters (Km and Vmax) in the absence and presence of the inhibitor.

-

The inhibition constant (Ki) can be calculated using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

Scientific Integrity: Ensuring the Quality of 4-Phosphonobutanoic Acid

The reliability of any research finding hinges on the quality of the reagents used. Therefore, it is crucial to verify the identity and purity of synthesized 4-Phosphonobutanoic acid.

Table 2: Analytical Methods for the Characterization of 4-Phosphonobutanoic Acid

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the protons of the butyl chain and the acidic protons. The integration of the signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | Structural confirmation | Signals corresponding to the four distinct carbon atoms in the molecule. |

| ³¹P NMR | Confirmation of the phosphonic acid group | A single signal in the characteristic chemical shift range for phosphonic acids. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of 4-Phosphonobutanoic acid. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak corresponding to the product. |

Conclusion: A Versatile Tool for a Discerning Scientist

4-Phosphonobutanoic acid represents a valuable and specific tool for researchers in neuroscience, pharmacology, and enzymology. Its straightforward synthesis and its potential as a selective inhibitor of glutamate decarboxylase open avenues for investigating the intricacies of the GABAergic system and its role in health and disease. By adhering to the rigorous protocols for synthesis and characterization outlined in this guide, scientists can confidently employ this molecule to generate reproducible and impactful data, furthering our understanding of fundamental biological processes.

References

The Biological Activity of 4-Phosphonobutyric Acid and its Analogs: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biological activity of 4-phosphonobutyric acid and its analogs. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry. This guide delves into the core mechanisms of action, structure-activity relationships, therapeutic potential, and detailed experimental protocols relevant to the study of these compounds.

Introduction: A Selective Tool for a Complex System

4-Phosphonobutyric acid, particularly its L-enantiomer, L-2-amino-4-phosphonobutyric acid (L-AP4), has emerged as a pivotal pharmacological tool for dissecting the complexities of glutamatergic neurotransmission.[1] It was the first ligand identified to selectively activate the group III metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a crucial modulatory role in the central nervous system (CNS).[2] This guide will explore the multifaceted biological activities of L-AP4 and its structurally related analogs, highlighting their significance in both basic research and as potential therapeutic agents.

Mechanism of Action: Targeting Group III Metabotropic Glutamate Receptors

The primary biological activity of 4-phosphonobutyric acid and its analogs stems from their agonist activity at group III mGluRs, which include the subtypes mGluR4, mGluR6, mGluR7, and mGluR8.[3][4] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to regulate neurotransmitter release.[5][6]

G-Protein Coupling and Downstream Signaling

Group III mGluRs are coupled to inhibitory G-proteins, specifically the Gi/o family.[3][7] Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to a decrease in neurotransmitter release.

Beyond the canonical inhibition of adenylyl cyclase, activation of group III mGluRs can also trigger other signaling cascades, including the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) pathway.[7][9] The Gβγ subunits can also directly interact with and inhibit voltage-gated calcium channels, further contributing to the suppression of neurotransmitter exocytosis.

Caption: Signaling pathway of 4-phosphonobutyric acid and its analogs.

Structure-Activity Relationships: Fine-Tuning Potency and Selectivity

The biological activity of 4-phosphonobutyric acid analogs is highly dependent on their chemical structure. Modifications to the parent molecule can significantly alter potency, selectivity for mGluR subtypes, and pharmacokinetic properties.

Key Structural Features

-

The Phosphonate Group: The negatively charged phosphonate group is crucial for activity, likely interacting with basic residues in the receptor's binding pocket. The acidity of this group, as indicated by its pKa value, influences potency. For instance, L-thioAP4, with a stronger second acidity compared to L-AP4, exhibits higher potency.[10]

-

The Amino Acid Moiety: The α-amino acid portion is essential for binding. The stereochemistry at the α-carbon is critical, with the L-enantiomer (S-configuration) being significantly more active.

-

Conformational Constraint: Introducing conformational constraints, such as cyclopropyl rings, can provide insights into the bioactive conformation of the ligand at different mGluR subtypes. For example, (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid show differential potency at various hippocampal synapses, suggesting that the receptor conformation differs between these pathways.[11]

Quantitative Data on Key Analogs

The following table summarizes the activity of 4-phosphonobutyric acid and several key analogs at group III mGluRs.

| Compound | Target | Assay | Potency (EC₅₀/IC₅₀) | Reference |

| L-2-Amino-4-phosphonobutyric acid (L-AP4) | mGluR4 | Inhibition of cAMP formation | 0.08 µM (EC₅₀) | [10] |

| Hippocampal LPP | Synaptic transmission inhibition | ~2.5 µM (IC₅₀) | ||

| L-2-Amino-4-thiophosphonobutyric acid (L-thioAP4) | mGluR4 | Inhibition of cAMP formation | 0.039 µM (EC₅₀) | [10] |

| (E)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Hippocampal LPP | Synaptic transmission inhibition | 17 µM (IC₅₀) | [11] |

| Hippocampal MPP | Synaptic transmission inhibition | 81 µM (IC₅₀) | [11] | |

| (Z)-2-Amino-2,3-methano-4-phosphonobutanoic acid | Hippocampal LPP | Synaptic transmission inhibition | 18 µM (IC₅₀) | [11] |

| Hippocampal MPP | Synaptic transmission inhibition | 1580 µM (IC₅₀) | [11] | |

| Desmethylphosphinothricin (DMPT) | mGluR4 | Inhibition of cAMP formation | 4.0 µM (EC₅₀) | [10] |

| Phosphinothricin (PT) | mGluR4 | Inhibition of cAMP formation | 1100 µM (EC₅₀) | [10] |

Therapeutic Potential: From Neuroprotection to Antibacterial Action

The selective modulation of group III mGluRs by 4-phosphonobutyric acid and its analogs has opened avenues for therapeutic interventions in a range of disorders.

Neurodegenerative Disorders

The ability of group III mGluR agonists to reduce excessive glutamate release makes them attractive candidates for neuroprotective strategies in conditions like Parkinson's disease and ischemic brain injury.[5][12] By dampening excitotoxicity, these compounds may help to preserve neuronal function and slow disease progression. Preclinical studies have shown that direct administration of group III mGluR agonists into the globus pallidus can reverse motor deficits in animal models of Parkinson's disease.[12]

Retinal Disorders

L-AP4 has been instrumental in elucidating the function of the "ON" pathway in the retina. It selectively blocks the light response of ON bipolar cells by mimicking the endogenous photoreceptor transmitter.[13] This specific action makes it a valuable tool for studying retinal circuitry and may have implications for understanding and potentially treating certain retinal diseases.

Antibacterial Activity

Interestingly, dipeptides incorporating 4-amino-4-phosphonobutyric acid have demonstrated antibacterial activity. The proposed mechanism involves transport into the bacterial cell via peptide permeases, followed by intracellular cleavage and inhibition of enzymes involved in bacterial cell wall biosynthesis. This dual-action approach of "smuggling" an inhibitor into the cell represents a promising strategy for developing novel antibiotics.

Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 4-phosphonobutyric acid and its analogs.

Synthesis of 4-Phosphonobutyric Acid Analogs

The synthesis of 4-phosphonobutyric acid and its analogs often involves the reaction of phosphites with functionalized carbonyl compounds or α-amino acid derivatives.[14] A common strategy for creating constrained analogs is the Horner-Emmons reaction.[11]

Protocol: Synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid [11]

-

Horner-Emmons Reaction: React trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde to yield the protected dehydroamino acids.

-

Cycloaddition: Treat the individual dehydroamino acids with diazomethane to form the cyclopropyl ring.

-

Photoelimination: Subject the cycloadducts to photoelimination to remove the nitrogen gas.

-

Acid Hydrolysis: Perform acid hydrolysis to remove the protecting groups and yield the final (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid products.

Caption: General workflow for the synthesis of constrained analogs.

In Vitro Electrophysiology: Assessing Synaptic Activity

Extracellular field potential recordings in brain slices are a powerful technique to measure the effects of compounds on synaptic transmission.

Protocol: Extracellular Field Potential Recording in Hippocampal Slices

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from a rodent brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding postsynaptic region (e.g., stratum radiatum of CA1).

-

Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20 minutes.

-

Drug Application: Bath-apply the 4-phosphonobutyric acid analog at the desired concentration and continue recording.

-

Data Analysis: Measure the slope of the fEPSP to quantify the synaptic response. Express the effect of the drug as a percentage of the baseline response.

cAMP Accumulation Assay: Measuring Second Messenger Modulation

This assay quantifies the ability of a compound to modulate the intracellular levels of cAMP, providing a direct measure of its effect on adenylyl cyclase activity.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay in Transfected Cells

-

Cell Culture: Culture cells stably or transiently expressing the mGluR of interest (e.g., HEK293 or CHO cells).

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Compound Treatment: Add the 4-phosphonobutyric acid analog at various concentrations, followed by the addition of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Generate dose-response curves and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Radioligand Binding Assay: Determining Receptor Affinity

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.

Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target mGluR.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]-L-AP4), and varying concentrations of the unlabeled test compound (the 4-phosphonobutyric acid analog).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound to generate a competition curve and calculate the IC₅₀, from which the Ki can be derived using the Cheng-Prusoff equation.

Conclusion and Future Directions

4-Phosphonobutyric acid and its analogs have proven to be invaluable research tools and hold significant therapeutic promise. Their selectivity for group III metabotropic glutamate receptors allows for the precise modulation of glutamatergic neurotransmission, offering a more nuanced approach compared to targeting ionotropic glutamate receptors.

Future research in this area will likely focus on the development of subtype-selective agonists and antagonists for the different group III mGluRs. This will enable a more detailed dissection of the specific physiological roles of mGluR4, mGluR6, mGluR7, and mGluR8. Furthermore, the exploration of allosteric modulators for these receptors represents an exciting avenue for drug discovery, as these compounds can offer greater selectivity and a more subtle modulation of receptor function. The continued investigation of the diverse biological activities of 4-phosphonobutyric acid and its analogs will undoubtedly lead to new insights into the workings of the central nervous system and pave the way for novel therapeutic strategies for a range of neurological and other disorders.

References

-

Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts. (URL: [Link])

-

The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. (URL: [Link])

-

Metabotropic glutamate receptors mGluR4 and mGluR8 regulate transmission in the lateral olfactory tract-piriform cortex synapse. (URL: [Link])

-

Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (URL: [Link])

-

Targeting Group III Metabotropic Glutamate Receptors Produces Complex Behavioral Effects in Rodent Models of Parkinson's Disease. (URL: [Link])

-

Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. (URL: [Link])

-

Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. (URL: [Link])

-

Diastereoselective Synthesis of 2-Amino-4-phosphonobutanoic Acids by Electrophilic Substitution and Tin−Peterson Olefination of Bis-lactim Ethers Derived from cyclo-[l-AP4-d-Val]. (URL: [Link])

-

Downstream signaling pathways activated by metabotropic glutamate receptors (mGluR). (URL: [Link])

-

Group III metabotropic glutamate receptors and drug addiction. (URL: [Link])

-

Synaptic adhesion protein ELFN1 is a selective allosteric modulator of group III metabotropic glutamate receptors in trans. (URL: [Link])

-

Metabotropic glutamate receptor. (URL: [Link])

-

Preclinical Pharmacology of mGlu2 / 3 Receptor Agonists: Novel Agents for Schizophrenia? (URL: [Link])

-

2-Amino-4-thiophosphonobutyric Acid (L-thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors. (URL: [Link])

-

Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z). (URL: [Link])

-

L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase. (URL: [Link])

-

Signal Transduction, Pharmacological Properties, and Expression Patterns of Two Rat Metabotropic Glutamate Receptors, mGluR3 and mGluR4. (URL: [Link])

-

[3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a. (URL: [Link])

-

2-Amino-4-Phosphonobutyric Acid: A New Pharmacological Tool for Retina Research. (URL: [Link])

-

L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4. (URL: [Link])

-

Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. (URL: [Link])

-

Analogs of 2-amino-4-phosphonobutanoic acid (APB) as antagonists of excitatory neurotransmission in the mammalian central nervous system. (URL: [Link])

-

[3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a. (URL: [Link])

-

4-Phosphonobutyric Acid. (URL: [Link])

-

Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. (URL: [Link])

-

Structure-activity relationships for negative allosteric mGluR5 modulators. (URL: [Link])

Sources

- 1. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Group III metabotropic glutamate receptors and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Group III Metabotropic Glutamate Receptors Produces Complex Behavioral Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Researcher's Guide to L-2-amino-4-phosphonobutyric Acid (L-AP4): A Key Agonist of Group III Metabotropic Glutamate Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Agonist—4-Phosphonobutyric Acid vs. L-AP4

In the study of glutamate, the principal excitatory neurotransmitter in the central nervous system, precision in chemical nomenclature is paramount. While the query of "4-phosphonobutyric acid" is specific, the vast body of scientific literature points to a closely related molecule, L-2-amino-4-phosphonobutyric acid (L-AP4) , as the pharmacologically active agent at glutamate receptors. 4-Phosphonobutyric acid, lacking the critical alpha-amino group, is primarily described as a competitive inhibitor of enzymes involved in glutamate and GABA metabolism, a distinct mechanism of action.[1]

This guide, therefore, will focus exclusively on L-AP4, a foundational pharmacological tool that has been instrumental in elucidating the function of a specific family of glutamate receptors. L-AP4 is a potent and selective agonist for the Group III metabotropic glutamate receptors (mGluRs) , a family of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission.[2][3] Unlike their ionotropic counterparts (NMDA, AMPA, and kainate receptors) which form ion channels, mGluRs modulate neuronal excitability and neurotransmitter release through second messenger signaling pathways.[4][5] This guide provides a comprehensive overview of L-AP4's mechanism of action, detailed experimental protocols for its study, and its applications in neuroscience research.

L-2-amino-4-phosphonobutyric Acid (L-AP4): A Molecular Profile

L-AP4 is a non-proteinogenic amino acid analogue of glutamate. Its phosphonic acid group in place of glutamate's distal carboxylic acid group is key to its selectivity for Group III mGluRs.

| Property | Data |

| IUPAC Name | (2S)-2-Amino-4-phosphonobutanoic acid[2] |

| Synonyms | L-AP4, L-APB |

| Molecular Formula | C₄H₁₀NO₅P[2] |

| Molecular Weight | 183.10 g/mol [2][3] |

| CAS Number | 23052-81-5[2] |

Mechanism of Action: Targeting Group III mGluRs

L-AP4's primary action is the selective activation of Group III mGluRs, which includes four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8 .[2][6] It was the first ligand identified with selective agonist activity for this group, though it does not distinguish between the individual subtypes within the group.[2] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroceptors to inhibit the release of neurotransmitters.[7][8]

Binding Characteristics

The affinity and potency of L-AP4 can vary depending on the receptor subtype and the experimental system.

| Parameter | Receptor Subtype | Value | Source |

| K_D | mGluR4a (BHK cells) | 441 nM | [9] |

| K_D | Glutamate-sensitive sites (rat brain) | 1.26 µM | [10] |

| EC_50 | mGluR4 | 0.08 µM | [11] |

K_D (Dissociation Constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower K_D indicates higher binding affinity. EC_50 (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Downstream Signaling Pathway

Activation of Group III mGluRs by L-AP4 initiates a canonical Gαi/o-protein coupled signaling cascade. This pathway is negatively coupled to adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP).[4][7]

The sequence of events is as follows:

-

Agonist Binding: L-AP4 binds to the extracellular domain of a presynaptic Group III mGluR.

-

G-Protein Activation: The receptor undergoes a conformational change, activating its associated heterotrimeric G-protein (Gαi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase.

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). This ultimately results in the inhibition of voltage-gated calcium channels (Ca_v), reducing Ca²⁺ influx into the presynaptic terminal and thereby decreasing the probability of neurotransmitter vesicle fusion and release.[3][7]

Experimental Protocols for Studying L-AP4 Activity

To rigorously characterize the effects of L-AP4 or novel compounds targeting Group III mGluRs, a multi-faceted approach combining binding, functional, and electrophysiological assays is essential.

Protocol 1: Radioligand Competition Binding Assay

This assay determines a test compound's affinity (Ki) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand (e.g., [³H]-L-AP4) for binding to the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a Group III mGluR subtype (e.g., mGluR4).

Materials:

-

Membrane preparation from cells expressing the target mGluR or from brain tissue (e.g., cerebellum).[6]

-

Radioligand: [³H]-L-AP4.

-

Test compound (unlabeled).

-

Non-specific binding control: High concentration of a known agonist (e.g., 1 mM unlabeled L-AP4).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

-

96-well plates, filter mats (e.g., GF/C, pre-soaked in 0.3% PEI), vacuum filtration manifold.[6]

-

Scintillation counter and fluid.

Procedure:

-

Prepare Reagents: Thaw membrane aliquots on ice. Prepare serial dilutions of the test compound in assay buffer. Prepare radioligand solution at a fixed concentration (typically near its K_D value).[5]

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various concentrations (for total binding, add buffer).

-

Non-specific binding control (for non-specific wells).

-

Radioligand ([³H]-L-AP4).

-

Membrane preparation (50-120 µg protein per well).[6]

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[6]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter mat. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[6]

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.[6]

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of radioligand used and K_D is its dissociation constant.[6]

-

Protocol 2: Functional Assay - cAMP Inhibition

This assay measures the functional consequence of receptor activation by quantifying the inhibition of cAMP production.

Objective: To measure the potency (EC₅₀) of L-AP4 in inhibiting adenylyl cyclase activity in whole cells.

Materials:

-

CHO or HEK293 cells stably expressing the target mGluR (e.g., mGluR4).[11]

-

Adenylyl cyclase stimulator: Forskolin.[10]

-

Phosphodiesterase (PDE) inhibitor: IBMX (optional, to prevent cAMP degradation).[12]

-

L-AP4 or other test agonists.

-

cAMP detection kit (e.g., GloSensor™ real-time biosensor, AlphaScreen™, or RIA).[11][12]

Procedure (using a luminescence-based biosensor like GloSensor™):

-

Cell Plating: Seed the engineered cells into a white, opaque 384-well plate and culture overnight.[12]

-

Assay Preparation: Equilibrate the cells with the biosensor substrate (e.g., D-luciferin) in an appropriate buffer as per the manufacturer's protocol.[9]

-

Agonist Addition: Add serial dilutions of L-AP4 to the wells.

-

Stimulation: After a short pre-incubation with the agonist, add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells to stimulate adenylyl cyclase.[9] This elevates cAMP levels, which the agonist will then inhibit.

-

Signal Detection: Measure luminescence in real-time or at a fixed endpoint (e.g., 15-20 minutes post-forskolin addition) using a plate reader.[9] The signal is inversely proportional to agonist activity (higher agonist effect = lower cAMP = lower light output).

-

Data Analysis:

-

Normalize the data to the forskolin-only (0% inhibition) and basal (100% inhibition) controls.

-

Plot the percent inhibition versus the log concentration of L-AP4.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Protocol 3: Brain Slice Electrophysiology

This technique provides a measure of synaptic function in a near-native tissue environment, allowing for the direct assessment of L-AP4's effect on neurotransmission.

Objective: To measure the effect of L-AP4 on evoked excitatory postsynaptic currents (EPSCs) in a specific neural circuit.

Materials:

-

Vibrating microtome (vibratome).

-

Rodent (rat or mouse).

-

Ice-cold "cutting" solution (high sucrose or similar composition to reduce excitotoxicity).[13]

-

Artificial cerebrospinal fluid (ACSF), bubbled with 95% O₂/5% CO₂.[8]

-

Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass recording pipettes and stimulating electrodes.

-

Internal pipette solution (e.g., K-gluconate based).[8]

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.[14]

-

Rapidly remove the brain and place it in ice-cold cutting solution.[8]

-

Prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus, cerebellum) using a vibratome.[8][15]

-

Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour.[16]

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated ACSF.

-

Using whole-cell patch-clamp configuration, establish a recording from a postsynaptic neuron (e.g., a CA1 pyramidal neuron). Clamp the neuron at a holding potential of -70 mV.[7]

-

-

Evoking Synaptic Currents:

-

Place a stimulating electrode on the afferent fibers that synapse onto the recorded neuron (e.g., Schaffer collaterals for a CA1 neuron).

-

Deliver brief electrical pulses to evoke EPSCs.

-

-

L-AP4 Application:

-

Data Analysis:

-

Measure the amplitude of the EPSCs before, during, and after (washout) L-AP4 application.

-

Express the EPSC amplitude during L-AP4 application as a percentage of the baseline amplitude to quantify the degree of inhibition.

-

Applications in Neuroscience Research

As a selective agonist, L-AP4 is a vital tool for probing the physiological roles of Group III mGluRs. Its applications include:

-

Synaptic Plasticity: Investigating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), where Group III mGluRs act as a gate to prevent or permit plasticity.[18]

-

Learning and Memory: Studies using L-AP4 have demonstrated that Group III mGluRs play a selective role in spatial learning and memory formation.[6]

-

Sensory Processing: L-AP4 has been crucial in retinal research to understand synaptic transmission between photoreceptors and bipolar cells, as mGluR6 is the primary receptor on ON-bipolar cells.[7]

-

Neuropathic Pain and Neuroprotection: By inhibiting glutamate release, L-AP4 and other Group III agonists show potential for reducing excitotoxicity and nociceptive responses in models of pain and neuronal injury.[4][19]

Conclusion and Future Directions

L-2-amino-4-phosphonobutyric acid (L-AP4) remains a cornerstone pharmacological agent for the study of Group III metabotropic glutamate receptors. Its ability to selectively activate this receptor family, leading to the presynaptic inhibition of neurotransmitter release, has provided profound insights into the modulation of synaptic strength, plasticity, and neural circuit function. The experimental protocols detailed herein provide a validated framework for researchers to continue exploring the complex roles of these receptors in health and disease. While L-AP4's lack of subtype selectivity is a limitation, it paved the way for the development of newer, more specific agonists and antagonists that are now helping to dissect the individual contributions of mGluR4, mGluR6, mGluR7, and mGluR8 to brain function.

References

-

Thomsen, C., et al. (1992). L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase. European Journal of Pharmacology, 227(3), 361-362. [Link]

-

Acher, F., et al. (2007). L-(+)-2-Amino-4-thiophosphonobutyric Acid (L-thioAP4), a New Potent Agonist of Group III Metabotropic Glutamate Receptors: Increased Distal Acidity Affords Enhanced Potency. Journal of Medicinal Chemistry, 50(19), 4656-64. [Link]

-

Wikipedia. L-AP4. [Link]

-

Fagg, G. E., et al. (1982). Characterization of the binding of DL-[3H]-2-amino-4-phosphonobutyrate to L-glutamate-sensitive sites on rat brain synaptic membranes. British Journal of Pharmacology, 77(2), 359-366. [Link]

-

ResearchGate. (2025). Hippocampal slice preparation for electrophysiology v1. [Link]

-

Steffensen, B., et al. (1998). L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid). Neuropharmacology, 37(8), 1029-37. [Link]

-

Thomsen, C., et al. (1994). [3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a. British Journal of Pharmacology, 113(3), 654-659. [Link]

-

Abitbol, K., et al. (2016). Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex. Neuropharmacology, 103, 1-13. [Link]

-

Panatier, A., et al. (2011). Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses. Journal of Neuroscience, 31(37), 13258-13269. [Link]

-

Trombley, P. Q., & Westbrook, G. L. (1992). L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor. Journal of Neuroscience, 12(6), 2043-2050. [Link]

-

Abcam. (2019). Brain slice electrophysiology video protocol. [Link]

-

ResearchGate. (2024). Electrophysiological recording from Brain Slices Protocol v1. [Link]

-

G2C::Genes to Cognition. (2008). Hippocampal slice electrophysiology. [Link]

-

MySkinRecipes. 4-Phosphonobutyric Acid. [Link]

-

Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 746, 135-64. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Nayeem, N. (1996). The glutamate analog 2-amino-4-phosphonobutyrate antagonizes synaptic transmission from cones to horizontal cells in the goldfish retina. Visual Neuroscience, 13(3), 443-450. [Link]

-

Parvez, M. A., et al. (2020). Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2. eLife, 9, e54570. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jneurosci.org [jneurosci.org]

- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. genes2cognition.org [genes2cognition.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Advent of 4-Phosphonobutyric Acid: A Technical Guide to its Discovery and Enduring Impact on Neuroscience

Abstract

This in-depth technical guide charts the discovery and historical context of 4-Phosphonobutyric acid, a cornerstone pharmacological tool in the field of neuroscience. We will delve into the seminal research that first identified its unique effects on the central nervous system, its pivotal role in the characterization of the metabotropic glutamate receptor family, and its enduring utility in dissecting the complexities of synaptic transmission and plasticity. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also field-proven insights into the experimental application of this crucial molecule. We will explore the causality behind experimental choices, present detailed protocols for its use in key neuroscience assays, and provide a comprehensive reference for its mechanism of action.

Introduction: The Quest for Glutamatergic Specificity

The narrative of 4-Phosphonobutyric acid begins within the broader scientific endeavor to understand the role of glutamate as the primary excitatory neurotransmitter in the mammalian central nervous system. Early research in the mid-20th century established glutamate's excitatory properties, but the lack of selective pharmacological agents made it challenging to differentiate the diverse receptors through which it exerted its effects. The 1970s and early 1980s marked a paradigm shift with the development of specific antagonists that allowed for the initial classification of ionotropic glutamate receptors into NMDA and non-NMDA (AMPA/kainate) subtypes.[1][2] However, it soon became apparent that this classification was incomplete, as certain glutamate-mediated effects were insensitive to these antagonists, hinting at the existence of a different class of glutamate receptors.[2] This set the stage for the discovery of metabotropic glutamate receptors (mGluRs) and the critical role that phosphonate-containing amino acid analogues, such as 4-Phosphonobutyric acid, would play in their elucidation.

Discovery and Historical Context: The Emergence of a Selective Agonist

The breakthrough moment for 4-Phosphonobutyric acid, specifically its L-enantiomer, L-2-amino-4-phosphonobutyric acid (L-AP4 or APB), can be traced back to a seminal 1982 publication by Evans and colleagues.[3] In their investigation of a series of ω-phosphonic-α-carboxylic amino acids, they demonstrated that these compounds had distinct effects on electrically evoked and amino acid-induced responses in isolated spinal cord preparations.[3][4] This work was instrumental in providing the first evidence for a novel class of glutamate receptors that were not blocked by the then-known antagonists of ionotropic receptors.

Subsequent research throughout the 1980s and into the 1990s solidified the importance of L-AP4 as a selective agonist for a distinct group of glutamate receptors. These receptors were later identified and cloned as the Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8).[1][5] L-AP4's ability to depress synaptic transmission, particularly through a presynaptic mechanism of action, made it an invaluable tool for researchers seeking to isolate and study the function of this new receptor family.[2][6] Its early application in the retina, where it was shown to selectively block the "ON" pathway, further highlighted its utility in dissecting specific neural circuits.[7]

Mechanism of Action: Presynaptic Inhibition and Signal Transduction

L-AP4 exerts its primary effect as a selective agonist at Group III metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals.[5][8]

Presynaptic Inhibition of Neurotransmitter Release

Activation of Group III mGluRs by L-AP4 leads to the inhibition of neurotransmitter release, most notably glutamate, from the presynaptic terminal.[2][9] This synaptic depression is the hallmark of L-AP4's action and is mediated through a pertussis toxin-sensitive Gi/o protein.[9][10] The signaling cascade involves:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): The βγ-subunits of the G-protein can directly interact with and inhibit presynaptic VGCCs.[9] This reduction in calcium influx is a critical step in preventing the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.

This mechanism of action makes L-AP4 a powerful tool for studying the role of presynaptic modulation in synaptic plasticity and overall network excitability.

Group III mGluR Signaling Pathway

The downstream effects of Group III mGluR activation are primarily inhibitory, leading to a dampening of neuronal excitability.

Caption: L-AP4 binding to presynaptic Group III mGluRs activates a Gi/o protein, leading to inhibition of adenylyl cyclase and voltage-gated calcium channels, ultimately reducing neurotransmitter release.

Quantitative Data: Receptor Affinity and Potency

The selectivity of L-AP4 for Group III mGluRs is a key aspect of its utility. The following table summarizes the half-maximal effective concentration (EC50) values of L-AP4 at the different human Group III mGluR subtypes.

| Receptor Subtype | EC50 (μM) | Reference(s) |

| mGluR4 | 0.08 - 0.13 | [1][13] |

| mGluR6 | 1.0 - 2.4 | [1] |

| mGluR7 | 249 - 337 | [1] |

| mGluR8 | 0.29 | [1] |

Note: These values can vary depending on the expression system and assay conditions used.

Key Experimental Applications and Protocols

L-AP4 has been instrumental in a wide range of neuroscience research, from basic synaptic physiology to complex behavioral studies.

Electrophysiology: Probing Synaptic Transmission and Plasticity

Whole-cell patch-clamp electrophysiology is a powerful technique to study the effects of L-AP4 on synaptic transmission in individual neurons.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: A generalized workflow for investigating the effects of L-AP4 on synaptic currents using whole-cell patch-clamp electrophysiology.

Detailed Protocol: Whole-Cell Patch-Clamp Recording of Synaptic Transmission with L-AP4

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model according to standard laboratory protocols.[14] Maintain slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Obtain Whole-Cell Configuration: Using a glass micropipette filled with an appropriate internal solution, establish a gigaseal and then rupture the membrane of a target neuron to achieve the whole-cell configuration.[15][16][17]

-

Baseline Recording: In voltage-clamp mode, hold the neuron at a potential of -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs). Record a stable baseline of synaptic activity for at least 5-10 minutes.

-

L-AP4 Application: Prepare a stock solution of L-AP4 in water or a suitable buffer. Dilute the stock solution in aCSF to the desired final concentration (typically in the range of 10-100 µM). Bath-apply the L-AP4-containing aCSF to the slice.

-

Post-L-AP4 Recording: Continue to record EPSCs during and after the application of L-AP4. A reduction in the frequency and/or amplitude of EPSCs is indicative of presynaptic inhibition.

-

Washout: Perfuse the slice with normal aCSF to wash out the L-AP4 and observe any recovery of synaptic activity.

-

Data Analysis: Analyze the frequency, amplitude, and kinetics of EPSCs before, during, and after L-AP4 application using appropriate software.

Behavioral Studies: Investigating Learning and Memory

The Morris water maze is a classic behavioral task used to assess spatial learning and memory in rodents, and L-AP4 has been used to investigate the role of Group III mGluRs in these processes.[18][19]

Experimental Workflow for Morris Water Maze

Caption: A typical workflow for assessing the impact of L-AP4 on spatial learning and memory using the Morris water maze.

Detailed Protocol: Morris Water Maze with L-AP4 Administration

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water maintained at a constant temperature (e.g., 22 ± 1°C). A small escape platform is hidden just below the water's surface.[20][21]

-

Habituation: Acclimate the animals to the experimental room and handling for several days prior to the start of the experiment.

-

Drug Administration: Administer L-AP4 or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or intracerebroventricular injection) at a predetermined time before the training trials. Dosing will need to be optimized for the specific animal model and research question.

-

Acquisition Phase: Over several consecutive days, conduct multiple training trials per day. In each trial, the animal is placed in the pool from different starting locations and allowed to search for the hidden platform. Guide the animal to the platform if it does not find it within a set time (e.g., 60-90 seconds).

-

Probe Trial: 24 hours after the final training session, remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).

-

Data Collection and Analysis: Use a video tracking system to record the animal's swim path, latency to find the platform (during acquisition), and the time spent in the target quadrant where the platform was previously located (during the probe trial). Compare the performance of L-AP4-treated animals to the vehicle-treated control group.

Receptor Binding Assays: Characterizing Ligand-Receptor Interactions

Radioligand binding assays are essential for determining the affinity and selectivity of compounds like L-AP4 for their target receptors.[14][22][23]

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for determining the binding affinity of L-AP4 using a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for Group III mGluRs

-